5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6BrClN2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride typically involves the bromination of 1,2-dimethylimidazole followed by sulfonylation. One common method involves the use of bromine and a sulfonyl chloride reagent under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and cost-effective synthetic routes. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, sulfonamides, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its interaction with molecular targets through its reactive bromine and sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the sulfonyl chloride group.
1,2-dimethylimidazole: Lacks both the bromine and sulfonyl chloride groups.
4-bromo-1,2-dimethyl-1H-imidazole: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
The presence of both the bromine and sulfonyl chloride groups in 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride makes it unique compared to its analogs.
Properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMFBYALMUNLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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